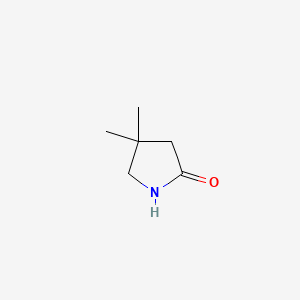![molecular formula C15H13ClO3 B1298589 Methyl 4-[(2-chlorobenzyl)oxy]benzoate CAS No. 128982-49-0](/img/structure/B1298589.png)
Methyl 4-[(2-chlorobenzyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2-chlorobenzyl)oxy]benzoate is an organic compound with the molecular formula C15H13ClO3 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 2-chlorobenzyl ether group
Applications De Recherche Scientifique
Methyl 4-[(2-chlorobenzyl)oxy]benzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its structural features.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-[(2-chlorobenzyl)oxy]benzoate can be synthesized through a multi-step process involving the following key steps:
Esterification: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-hydroxybenzoate.
Etherification: The next step is the etherification of methyl 4-hydroxybenzoate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of automated systems for reagent addition and product separation enhances the overall efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(2-chlorobenzyl)oxy]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-[(2-chlorobenzyl)oxy]benzoic acid.
Oxidation: The benzylic position can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like DMF.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl ethers.
Hydrolysis: 4-[(2-chlorobenzyl)oxy]benzoic acid.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Mécanisme D'action
The mechanism of action of methyl 4-[(2-chlorobenzyl)oxy]benzoate is primarily based on its ability to undergo nucleophilic substitution and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions.
Comparaison Avec Des Composés Similaires
Methyl 4-[(2-chlorobenzyl)oxy]benzoate can be compared with other similar compounds such as:
Methyl 4-[(4-chlorobenzyl)oxy]benzoate: Similar structure but with a chlorine atom at the para position.
Methyl 4-[(2-methylbenzyl)oxy]benzoate: Similar structure but with a methyl group instead of a chlorine atom.
Methyl 4-[(2-methoxybenzyl)oxy]benzoate: Similar structure but with a methoxy group instead of a chlorine atom.
These compounds share similar synthetic routes and chemical reactivity but differ in their specific applications and properties due to the nature of the substituents.
Propriétés
IUPAC Name |
methyl 4-[(2-chlorophenyl)methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)11-6-8-13(9-7-11)19-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRSVFXJNTUKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)
![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)
![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)






![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)



